1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.104 g/mol This compound is characterized by the presence of a cyclopentyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by the introduction of the cyclopentyl group and the aldehyde functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and cyclopentyl derivatives.
Scientific Research Applications
1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. The cyclopentyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde include other iodopyrazole derivatives and cyclopentyl-substituted pyrazoles. These compounds share structural similarities but may differ in their reactivity and biological activity. For example:
2-Cyclopentyl-5-bromopyrazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity in substitution reactions.
2-Cyclopentyl-5-chloropyrazole-3-carbaldehyde: Contains a chlorine atom, potentially leading to different chemical and biological properties.
2-Cyclopentyl-5-fluoropyrazole-3-carbaldehyde: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-cyclopentyl-5-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-9-5-8(6-13)12(11-9)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGFGZIILGNRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)I)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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